

Application Note: Metal Complexes of *S,S*-bis(phenylMethyl)-1,2-CyclohexanediaMine

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Compound of Interest

Compound Name: *S,S*-bis(phenylMethyl)-1,2-CyclohexanediaMine

CAS No.: 1369529-80-5

Cat. No.: B1144009

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Introduction & Scientific Rationale

The ligand

-dibenzyl-1,2-cyclohexanediamine (hereafter referred to as

-Bn-DACH) represents a privileged chiral scaffold in both medicinal inorganic chemistry and asymmetric catalysis.

- **Medicinal Significance:** In platinum-based chemotherapy, the efficacy of Oxaliplatin relies on the DACH carrier ligand preventing resistance via DNA repair recognition shielding. By alkylating the amine nitrogens with benzyl groups, the complex becomes significantly more lipophilic. This facilitates passive diffusion across cell membranes, bypassing the copper transporter (CTR1) often downregulated in resistant cancer cells.

- **Catalytic Significance:** The

-symmetric chiral environment created by the trans-diaxial/diequatorial lock of the cyclohexane ring, combined with the steric bulk of the benzyl groups, makes this ligand ideal

for enantioselective metal-catalyzed transformations (e.g., Ni(II) or Cu(II) catalyzed alkylations).

This guide focuses on the Platinum(II) complex,

, as a model for developing lipophilic cytotoxic agents.

Chemical Structure & Properties[1][2][3][4][5][6][7]

[8]

Property	Specification
Ligand Name	-bis(phenylmethyl)-1,2-cyclohexanediamine
Common Abbreviation	-Bn-DACH
CAS Number	191480-61-2
Molecular Formula	
Molecular Weight	294.44 g/mol
Chirality	(Enantiopure)
Coordination Mode	Bidentate (-chelation)
Target Complex	Dichloro -dibenzyl-1,2-cyclohexanediamine]platinum(II)

Experimental Protocols

Protocol A: Ligand Synthesis (Reductive Amination)

Objective: Synthesize the secondary diamine ligand from commercially available primary diamine.

Reagents:

- -Diaminocyclohexane (1.0 eq)
- Benzaldehyde (2.05 eq)
- Sodium Borohydride () (4.0 eq)
- Methanol (anhydrous)
- Dichloromethane (DCM)

Step-by-Step Methodology:

- Imine Formation:
 - Dissolve
-diaminocyclohexane (1.14 g, 10 mmol) in anhydrous Methanol (30 mL).
 - Add Benzaldehyde (2.12 g, 20.5 mmol) dropwise at room temperature.
 - Stir for 4–6 hours. Observation: The solution will turn yellow/cloudy as the bis-imine forms.
- Reduction:
 - Cool the reaction mixture to
(ice bath).
 - Add
(1.51 g, 40 mmol) in small portions over 30 minutes. Caution: Gas evolution ().
 - Allow the mixture to warm to room temperature and stir overnight (12 h).
- Work-up:
 - Quench reaction with water (10 mL).

- Evaporate Methanol under reduced pressure.
- Extract the aqueous residue with DCM (mL).
- Wash combined organic layers with brine, dry over , and concentrate.
- Purification:
 - Recrystallize from Ethanol/Hexane or convert to the dihydrochloride salt using HCl in ether for long-term storage.
 - Yield Target: >85% (White solid).

Protocol B: Platinum(II) Complexation

Objective: Coordinate the bulky secondary diamine to the Pt(II) center.

Reagents:

- Potassium Tetrachloroplatinate () (1.0 eq)
- -Bn-DACH Ligand (1.0 eq)
- Solvents: Water, Acetone (or DMF for solubility)

Step-by-Step Methodology:

- Activation:
 - Dissolve (0.415 g, 1.0 mmol) in deionized water (10 mL). Filter if any black platinum black is visible.
- Ligand Solution:

- Dissolve

-Bn-DACH (0.294 g, 1.0 mmol) in Acetone (10 mL). Note: If the ligand is the HCl salt, neutralize with 2 eq of NaOH or

before adding.
- Complexation:
 - Slowly add the Ligand solution to the Platinum solution.
 - Critical Step: The reaction is biphasic or heterogeneous initially. Stir vigorously in the dark (wrap flask in foil) for 24–48 hours at room temperature.
 - Optimization: If precipitation is slow, warm gently to

.
- Isolation:
 - A yellow/brown precipitate will form.
 - Filter the solid using a fine sintered glass funnel.
 - Wash sequentially with: Water (

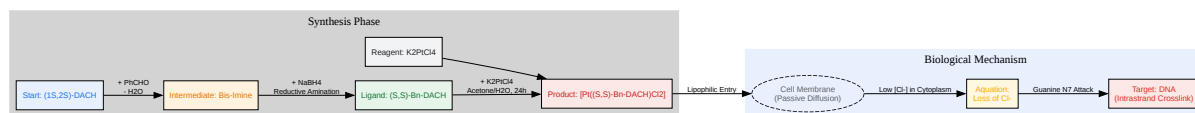
mL), Ethanol (

mL), and Diethyl Ether (

mL).
 - Dry under high vacuum for 24 hours.

Workflow Visualization

The following diagram illustrates the synthesis and the mechanism of action for the resulting drug candidate.



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Caption: Integrated workflow showing the chemical synthesis of the lipophilic platinum complex and its subsequent biological mechanism of action (Cellular entry via passive diffusion followed by DNA cross-linking).

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated using the following parameters:

Technique	Expected Result	Interpretation
NMR (DMSO-)	Downfield shift of N-H protons (approx. 5.5-6.5 ppm). Benzylic often appears as an AB system due to chirality.	Confirms coordination of nitrogen to the metal center.[1]
NMR	Single peak around -2200 to -2300 ppm (relative to).	Confirms coordination sphere.
Elemental Analysis	C, H, N values within of theoretical.	Verifies purity and solvation state.
IR Spectroscopy	Shift in stretch (3200-3100) compared to free ligand.	Indicates N-metal bonding.

Applications in Drug Development

Cytotoxicity Assay Protocol (MTT)

Purpose: Determine the

of the complex against cancer cell lines (e.g., A549, HeLa) compared to Cisplatin.

- Preparation: Dissolve the Pt complex in DMF (stock solution 10 mM) and dilute with media. Note: The complex is hydrophobic; limit DMF concentration to <0.5% final volume.
- Seeding: Seed cells (cells/well) in 96-well plates and incubate for 24h.
- Treatment: Add serial dilutions of the complex (0.1

to 100

) for 48h.

- Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
- Analysis: Plot dose-response curves. Expectation: The -Bn-DACH complex often shows lower (higher potency) in cisplatin-resistant lines due to enhanced uptake.

Catalytic Utility (Secondary Application)

While this guide focuses on Platinum, the

-Bn-DACH ligand is also a precursor for:

- Nickel(II) Complexes: Used in asymmetric electrochemical cross-coupling.
- Copper(II) Complexes: Used in enantioselective Henry reactions.
- Protocol Adjustment: Substitute with or in Ethanol.

References

- Ligand Synthesis & Properties
 - Title: Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.[2]
 - Source: Arkivoc (2004).[2]
 - URL:[[Link](#)]

- Platinum Complex Synthesis (General DACH Protocol)
 - Title: Synthesis and Characterisation of Platinum(II)
 - Source: PMC / NIH (2023).
 - URL:[[Link](#)]
- Anticancer Activity of Lipophilic DACH Complexes
 - Title: Toxicity and Anti-Tumor Activity of Hydrophobic Diammine and Diaminocyclohexane Platinum Complexes Entrapped in Multilamellar Vesicles.[3]
 - Source: PubMed (1990).
 - URL:[[Link](#)]
- Catalytic Applications (Zn/Ni)
 - Title: Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc.[4]
 - Source: PMC / NIH (2012).
 - URL:[[Link](#)]
- Chemical Data & Availability: Title: 1S,2S-N,N'-bis(phenylMethyl)-1,2-CyclohexanediaMine | 191480-61-2. Source: ChemicalBook.

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- [3. Toxicity and anti-tumor activity of hydrophobic diammine and diamminocyclohexane platinum complexes entrapped in multilamellar vesicles - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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